(3E)-3-phenacylidene-2-phenylisoindol-1-one
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Overview
Description
(3E)-3-phenacylidene-2-phenylisoindol-1-one is an organic compound characterized by its unique structure, which includes a phenacylidene group and a phenylisoindol-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-phenacylidene-2-phenylisoindol-1-one typically involves the condensation of 2-phenylisoindol-1-one with a phenacylidene precursor under specific reaction conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the phenacylidene group is introduced to the isoindol-1-one core. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, but with optimized conditions for higher yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-phenacylidene-2-phenylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenacylidene group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with hydrogenated phenacylidene groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(3E)-3-phenacylidene-2-phenylisoindol-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-phenacylidene-2-phenylisoindol-1-one involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular pathways and processes, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-phenacylidene-2-phenylisoindol-1-one: A geometric isomer with different spatial arrangement of the phenacylidene group.
2-phenylisoindol-1-one: The core structure without the phenacylidene group.
Phenacylidene derivatives: Compounds with similar phenacylidene groups but different core structures.
Uniqueness
(3E)-3-phenacylidene-2-phenylisoindol-1-one is unique due to its specific geometric configuration and the presence of both phenacylidene and phenylisoindol-1-one groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3E)-3-phenacylidene-2-phenylisoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-21(16-9-3-1-4-10-16)15-20-18-13-7-8-14-19(18)22(25)23(20)17-11-5-2-6-12-17/h1-15H/b20-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPPNMLFHDBYPJ-HMMYKYKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/2\C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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